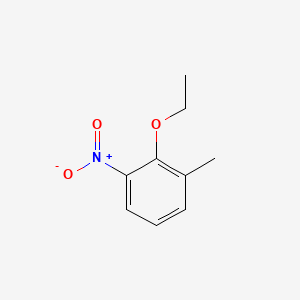

2-Ethoxy-3-nitrotoluene

Description

Properties

IUPAC Name |

2-ethoxy-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFRQLCKEVHCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679259 |

Source

|

| Record name | 2-Ethoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208074-91-2 |

Source

|

| Record name | 2-Ethoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-3-nitrotoluene, a valuable nitroaromatic compound with potential applications in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary characterization techniques to ensure the identity and purity of the final product. The content is structured to provide researchers with the necessary information to safely and efficiently synthesize this compound in a laboratory setting.

Introduction

This compound (CAS No. 1208074-91-2) is an aromatic compound characterized by the presence of an ethoxy group and a nitro group on a toluene scaffold.[1][2][3][4][5] The strategic placement of these functional groups makes it an intriguing building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations. This guide focuses on the most logical and widely applicable method for its preparation: the Williamson ether synthesis.

The Williamson ether synthesis, developed in the 19th century, remains a cornerstone of organic synthesis for the reliable formation of the ether linkage.[6][7][8] The reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, this translates to the reaction of a suitable precursor, 2-chloro-3-nitrotoluene, with an ethoxide source. The presence of the nitro group on the aromatic ring can influence the reactivity of the halide, making this a pertinent example for understanding electronic effects in nucleophilic aromatic substitution.

Synthetic Pathway and Mechanism

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is facilitated by the presence of the electron-withdrawing nitro group ortho and para to the leaving group (in this case, the chloro group). However, in this specific case, the nitro group is in the meta position to the incoming nucleophile, which still influences the reactivity of the aromatic ring.

The overall reaction is as follows:

Step 1: Formation of the Ethoxide Nucleophile

Sodium metal reacts with absolute ethanol to generate sodium ethoxide, a potent nucleophile.

Step 2: Nucleophilic Aromatic Substitution

The ethoxide ion attacks the carbon atom bearing the chlorine atom on the 2-chloro-3-nitrotoluene ring. The electron-withdrawing nitro group helps to stabilize the intermediate Meisenheimer complex, facilitating the departure of the chloride leaving group.

Visualizing the Synthesis Workflow

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.[6][9]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-3-nitrotoluene | 3970-40-9 | C₇H₆ClNO₂ | 171.58 |

| Sodium | 7440-23-5 | Na | 22.99 |

| Absolute Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (50 mL). Carefully add sodium metal (1.0 g, 43.5 mmol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas, which should be safely vented. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-chloro-3-nitrotoluene (5.0 g, 29.1 mmol) dissolved in a minimal amount of absolute ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (100 mL) to quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Characterization of this compound

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and physical characterization methods should be employed.

Physicochemical Properties

| Property | Value |

| CAS Number | 1208074-91-2[1][2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₃[1][2][5] |

| Molecular Weight | 181.189 g/mol [1][5] |

| Appearance | Expected to be a liquid or low-melting solid |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

An ethyl group will show a triplet (3H) around 1.4 ppm and a quartet (2H) around 4.1 ppm.

-

A methyl group on the toluene ring will appear as a singlet (3H) around 2.3-2.5 ppm.

-

The aromatic protons will appear in the region of 7.0-8.0 ppm, with their splitting patterns and chemical shifts influenced by the ethoxy and nitro substituents.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The ethyl group carbons will appear at approximately 15 ppm (CH₃) and 65 ppm (OCH₂).

-

The methyl group on the toluene ring will be observed around 15-20 ppm.

-

Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the nitro group will be significantly downfield.

-

-

IR (Infrared) Spectroscopy:

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O stretching for the ether linkage should be visible in the 1200-1250 cm⁻¹ region.

-

Aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 181.

-

Visualizing the Characterization Workflow

Caption: Characterization Workflow for this compound.

Safety Considerations

-

2-Chloro-3-nitrotoluene is a toxic and hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with care under an inert atmosphere.

-

Absolute ethanol is flammable. Avoid open flames.

-

Diethyl ether is extremely flammable and volatile. Use in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via the Williamson ether synthesis. By following the provided protocol and adhering to the safety precautions, researchers can successfully prepare this compound for further investigation in their respective fields. The outlined characterization methods are crucial for verifying the structure and purity of the final product, ensuring the integrity of subsequent research.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Merck Index. Nitrotoluene. [Link]

- F. A. Bovey. Basic 1H- and 13C-NMR Spectroscopy.

- Parales, R. E., et al. "Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems." Journal of Bacteriology, vol. 182, no. 6, 2000, pp. 1623-1631.

-

Sunrise Group. 2-Nitrotoluene. [Link]

-

PubChem. 3-Nitrotoluene. [Link]

-

ResearchGate. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]

- Popkov, A. "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene." Acta Chimica Slovenica, vol. 52, no. 4, 2005, pp. 460-462.

- Hans Reich. Tables For Organic Structure Analysis.

-

Stenutz. 3-nitrotoluene. [Link]

- International Agency for Research on Cancer. "2-, 3-, and 4-Nitrotoluene." Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds, IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65, 1996.

- Google Patents. Method for synthesizing 2-amino-3-nitrotoluene.

-

Sciencemadness Discussion Board. Synthesis of Nitrotoluene. [Link]

-

CBSE Academic. sample paper (2024 -25). [Link]

-

NIST WebBook. Naphthalene, 2-ethoxy-. [Link]

-

PubChem. 2-Ethoxynaphthalene. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. Ethene, ethoxy-. [Link]

-

Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]

Sources

- 1. aaa-chem.com [aaa-chem.com]

- 2. CAS 1208074-91-2 | 4754-1-1W | MDL MFCD12547885 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 1208074-91-2(this compound) | Kuujia.com [de.kuujia.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3-nitrotoluene is a substituted aromatic nitro compound with the chemical formula C₉H₁₁NO₃. Its structure, featuring an ethoxy group and a nitro group on a toluene backbone, suggests its potential as a versatile intermediate in organic synthesis. The interplay of these functional groups governs its chemical behavior, making a thorough understanding of its physicochemical properties essential for its application in research and development, particularly in the synthesis of novel pharmaceutical compounds and other fine chemicals. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details experimental protocols for their determination, and discusses its likely chemical reactivity based on the established chemistry of related compounds.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2-ethoxy-1-methyl-3-nitrobenzene | - |

| CAS Number | 1208074-91-2 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [3] |

| Chemical Structure | ||

|

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Analysis |

| Melting Point | Likely a low-melting solid or a liquid at room temperature. | 2-Nitrotoluene has a melting point of -9.3 °C, while 3-nitrotoluene melts at 16 °C. The introduction of an ethoxy group may increase the melting point compared to 2-nitrotoluene due to increased molecular weight and potential for dipole-dipole interactions, but it is unlikely to be a high-melting solid. For comparison, 2-iodo-3-nitrotoluene has a melting point of 52-54 °C, suggesting that a larger substituent at the 2-position can raise the melting point significantly.[4][5][6][7] |

| Boiling Point | Estimated to be in the range of 240-260 °C at atmospheric pressure. | 2-Nitrotoluene has a boiling point of 220.4 °C, and 3-nitrotoluene boils at 232.6 °C. The addition of an ethoxy group increases the molecular weight and likely the boiling point.[4][5][6][8] |

| Solubility | Expected to have low solubility in water but good solubility in common organic solvents such as ethanol, diethyl ether, acetone, and toluene. | Aromatic nitro compounds generally exhibit low water solubility. 2-Nitrotoluene's water solubility is 652 mg/L at 30 °C. The ethoxy group might slightly increase water solubility compared to the methyl group alone, but it will remain sparingly soluble. Its organic-like structure will favor solubility in organic solvents.[4][5][8] |

| Appearance | Likely a pale yellow liquid or solid. | Aromatic nitro compounds are often pale yellow in color.[4][5][6] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

-

Aromatic C-H stretching: Peaks in the region of 3100-3000 cm⁻¹.

-

Aliphatic C-H stretching (from the ethoxy and methyl groups): Peaks in the region of 3000-2850 cm⁻¹.

-

Nitro (NO₂) group stretching: Two strong absorption bands are expected. The asymmetric stretch will appear around 1550-1520 cm⁻¹, and the symmetric stretch will be in the 1360-1330 cm⁻¹ region. These are characteristic and strong indicators of the nitro group.[9]

-

C-O stretching (ether linkage): A strong absorption band in the region of 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-H out-of-plane bending: The substitution pattern on the benzene ring will influence the position of these bands in the 900-690 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen environments.

-

Aromatic Protons (3H): These will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nitro group will deshield adjacent protons, causing them to resonate at a higher chemical shift. The specific splitting pattern will depend on the coupling between the aromatic protons.

-

Ethoxy Group Protons (5H):

-

-OCH₂- (quartet, 2H): Expected to appear around δ 4.0-4.2 ppm, split into a quartet by the adjacent methyl protons.

-

-CH₃ (triplet, 3H): Expected to appear around δ 1.3-1.5 ppm, split into a triplet by the adjacent methylene protons.

-

-

Toluene Methyl Protons (3H): A singlet is expected around δ 2.3-2.6 ppm.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons (6C): These will resonate in the δ 110-160 ppm region. The carbon atom attached to the nitro group (C-3) will be significantly deshielded. The carbon attached to the ethoxy group (C-2) will also be downfield.

-

Ethoxy Group Carbons (2C):

-

-OCH₂-: Expected around δ 60-70 ppm.

-

-CH₃: Expected around δ 15 ppm.

-

-

Toluene Methyl Carbon (1C): Expected around δ 20 ppm.[10]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 135), O, and NO. The ethoxy group may lead to the loss of an ethyl radical (C₂H₅, m/z = 152) or ethylene (C₂H₄, m/z = 153).

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not widely published, its preparation can be conceptualized through established organic chemistry reactions.

Proposed Synthesis

A plausible synthetic route would involve the nitration of 2-ethoxytoluene or the ethoxylation of 2-methyl-3-nitrophenol. A more likely laboratory synthesis would start from a commercially available precursor, such as 2-amino-3-nitrotoluene, followed by diazotization and reaction with ethanol.

A general procedure for the synthesis of related nitroaromatic compounds involves the nitration of the corresponding toluene derivative using a mixture of nitric acid and sulfuric acid.[11]

Caption: General synthesis of nitrotoluene isomers.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional components: the aromatic ring, the nitro group, and the ethoxy group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). This transformation is fundamental in the synthesis of anilines, which are precursors to many dyes and pharmaceuticals.[12]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The ethoxy group is an activating, ortho-, para-director, while the methyl group is also an activating, ortho-, para-director. The nitro group is a deactivating, meta-director. The interplay of these directing effects will determine the regioselectivity of further substitutions.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[10][13]

-

Reactions of the Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Experimental Protocols

The following are generalized, step-by-step methodologies for the determination of key physicochemical properties, which can be adapted for this compound.

Determination of Melting Point

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

-

Apparatus: A standard melting point apparatus is used.

-

Procedure: The capillary tube is heated slowly, and the temperature range over which the substance melts is recorded.

Determination of Boiling Point

-

Apparatus: A distillation apparatus is set up.

-

Procedure: The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point determination can be performed.

Spectroscopic Analysis

Sample Preparation for NMR:

-

Dissolve a small amount of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

Sample Preparation for IR:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

Sample Preparation for Mass Spectrometry:

-

The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

Caption: Workflow for spectroscopic analysis.

Safety and Handling

Substituted nitrotoluenes should be handled with care due to their potential toxicity.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Aromatic nitro compounds can be toxic and may be absorbed through the skin. They are often classified as potential carcinogens.[14]

-

Flammability: While not highly flammable, they are combustible. Keep away from open flames and high temperatures.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with significant potential in synthetic organic chemistry. While specific experimental data on its physicochemical properties are sparse, a comprehensive understanding can be built upon the well-documented chemistry of its constituent functional groups and related molecules. This guide provides a foundational understanding for researchers and developers, enabling them to handle, characterize, and utilize this compound effectively and safely in their scientific endeavors. Further experimental investigation is warranted to precisely determine its properties and unlock its full synthetic potential.

References

[4] National Center for Biotechnology Information. "2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene." In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer; 1996. [15] Binding selectivity and separation for p-functionalized toluene with metallo cavitand in water. (n.d.). [16] NIOSH. "Nitroaromatic Compounds by GC/FID." NIOSH Manual of Analytical Methods (NMAM), 4th ed., Method 2005, Issue 3 (1998). [3] Benchchem. "this compound | 1208074-91-2." [17] U.S. National Library of Medicine. "Toxicological Profile for 2,4,6-Trinitrotoluene." Agency for Toxic Substances and Disease Registry (ATSDR). [18] Yinon, J. "Analytical Chemistry of 2,4,6-Trinitrotoluene." Forensic Science Review, 1990. Fetterolf, D. D., & Mudd, J. L. "Improved Determination of Nitrotoluenes Using Liquid Chromatography with Photolytically Assisted Thermal Energy Analysis (LC-PAT)." Journal of Forensic Sciences, 1992. [19] Human Metabolome Database. "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168)." [20] Vitol. "SAFETY DATA SHEET - Aromatic Concentrate." 2021. [21] National Institute of Standards and Technology. "SAFETY DATA SHEET - Toluene." 2021. [1] AAA-Chem. "this compound;1208074-91-2." [2] Huayuan Chem. "1208074-91-2_this compound." 2024. [22] Clarke, H. T., & Taylor, E. R. "m-NITROTOLUENE." Organic Syntheses, Coll. Vol. 1, p.415 (1941); Vol. 2, p.42 (1922). [23] Berman, E., & Fieser, L. F. "2-amino-3-nitrotoluene." Organic Syntheses, Coll. Vol. 3, p.63 (1955); Vol. 25, p.5 (1945). [14] National Center for Biotechnology Information. "2-NITROTOLUENE." In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer; 2012. [11] OC-Praktikum. "Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene." 2005. [24] Aroco Aroma. "SAFETY DATA SHEET." 2021. [12] Organic Chemistry Portal. "Nitro Reduction - Common Conditions." [8] Grokipedia. "2-Nitrotoluene." [25] ChemicalBook. "2-Nitrotoluene(88-72-2) 13C NMR spectrum." [26] ChemicalBook. "2,3-DINITROTOLUENE(602-01-7) 1H NMR spectrum." [5] National Center for Biotechnology Information. "2-Nitrotoluene." PubChem Compound Database. [6] National Center for Biotechnology Information. "3-Nitrotoluene." PubChem Compound Database. [27] Google Patents. "Method for synthesizing 2-amino-3-nitrotoluene." CN112159325A. [28] Kim, H. P., et al. "Investigation of chemical reactivity of 2-alkoxy-1,4-naphthoquinones and their anticancer activity." Bioorganic & Medicinal Chemistry Letters, 2018. [29] Brainly. "Consider the structure of p-nitrotoluene. How many HNMR signals (peaks) would you expect to see in the -." 2024. [30] Cornell University Environmental Health and Safety. "Appendix I - Hazards Of Functional Groups." [10] Chemistry LibreTexts. "6.8: ¹³C NMR Spectroscopy." 2021. [13] ChemicalBook. "4-Nitrotoluene(99-99-0) 13C NMR spectrum." [31] ChemicalBook. "3-Nitrotoluene(99-08-1) 13C NMR spectrum." [32] ChemicalBook. "3-Nitrotoluene(99-08-1) IR Spectrum." [33] ChemicalBook. "2-Nitrotoluene(88-72-2)IR1." [34] SpectraBase. "2-Nitrotoluene - Optional[MS (GC)] - Spectrum." ChemicalBook. "2,4,6-Trinitrotoluene(118-96-7)IR1." [7] Sigma-Aldrich. "2-Iodo-3-nitrotoluene 97 6277-17-4." ResearchGate. "Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds." ResearchGate. "Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere." [9] Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." 2020.

Sources

- 1. aaa-chem.com [aaa-chem.com]

- 2. 1208074-91-2_2-Ethoxy-3-nitrotolueneCAS号:1208074-91-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Iodo-3-nitrotoluene 97 6277-17-4 [sigmaaldrich.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. 4-Nitrotoluene(99-99-0) 13C NMR [m.chemicalbook.com]

- 13. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Analytical Method [keikaventures.com]

- 16. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. dl.astm.org [dl.astm.org]

- 19. vitol.com [vitol.com]

- 20. tsapps.nist.gov [tsapps.nist.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. aroco.cz [aroco.cz]

- 24. 2-Nitrotoluene(88-72-2) 13C NMR spectrum [chemicalbook.com]

- 25. 2,3-DINITROTOLUENE(602-01-7) 1H NMR [m.chemicalbook.com]

- 26. CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene - Google Patents [patents.google.com]

- 27. Investigation of chemical reactivity of 2-alkoxy-1,4-naphthoquinones and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. brainly.com [brainly.com]

- 29. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 30. 3-Nitrotoluene(99-08-1) 13C NMR [m.chemicalbook.com]

- 31. 3-Nitrotoluene(99-08-1) IR Spectrum [chemicalbook.com]

- 32. 2-Nitrotoluene(88-72-2) IR Spectrum [chemicalbook.com]

- 33. spectrabase.com [spectrabase.com]

- 34. 2,4,6-Trinitrotoluene(118-96-7) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Ethoxy-3-nitrotoluene (CAS No. 1208074-91-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Ethoxy-3-nitrotoluene, a substituted nitroaromatic compound. Given the limited publicly available data on this specific molecule, this document synthesizes information from established chemical principles and data on structurally similar compounds to offer valuable insights for researchers. The content herein is intended to serve as a foundational resource for those interested in the synthesis, properties, and potential applications of this and related molecules in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring an ethoxy (-OCH₂CH₃) and a nitro (-NO₂) group substituted on a toluene ring.[1][2][3][4] The precise positioning of these functional groups dictates its chemical behavior and potential utility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2,4,6-Trinitrotoluene (TNT) | 3-Nitrotoluene |

| CAS Number | 1208074-91-2[1][2][3][4] | 118-96-7 | 99-08-1[5] |

| Molecular Formula | C₉H₁₁NO₃[1][2][3] | C₇H₅N₃O₆ | C₇H₇NO₂[5] |

| Molecular Weight | 181.19 g/mol [1] | 227.13 g/mol | 137.14 g/mol [5] |

| Appearance | Likely a yellow oil or low-melting solid | Pale yellow crystalline solid | Yellow liquid[5] |

| Solubility | Expected to have moderate solubility in organic solvents. | Low solubility in polar solvents. | Low solubility in water.[3] |

| Stability | Moderate stability; the ethoxy group may offer some stabilization. | Low stability (explosive).[3] | High stability.[3] |

The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, while the electron-donating ethoxy group has an opposing effect, influencing the molecule's overall reactivity.[3]

Synthesis and Reaction Pathways

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be designed based on the well-established Williamson ether synthesis.[1][6] This reaction is a robust method for forming ethers from an alkoxide and an alkyl halide.[1][6]

Proposed Synthetic Pathway: Williamson Ether Synthesis

This proposed synthesis involves the reaction of a 2-hydroxy-3-nitrotoluene precursor with an ethylating agent.

Caption: Proposed Williamson ether synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and requires optimization for yield and purity.

Materials:

-

2-Hydroxy-3-nitrotoluene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (or other suitable ethylating agent)

-

Anhydrous Acetone (or other suitable polar aprotic solvent)

Procedure:

-

To a dry round-bottom flask, add 2-hydroxy-3-nitrotoluene and a molar excess of anhydrous potassium carbonate.

-

Add anhydrous acetone to the flask to create a suspension.

-

Slowly add a slight molar excess of ethyl iodide to the stirring suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product using column chromatography to obtain pure this compound.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for this compound is readily available. The following are predicted spectral characteristics based on the analysis of structurally similar compounds like 2-nitrotoluene.[7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 7.0-8.0 ppm. - Methylene protons (-OCH₂-) of the ethoxy group as a quartet around δ 4.0-4.5 ppm. - Methyl protons (-CH₃) of the toluene as a singlet around δ 2.3-2.6 ppm. - Methyl protons (-CH₃) of the ethoxy group as a triplet around δ 1.3-1.6 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of δ 120-160 ppm, with the carbon attached to the nitro group being the most downfield. - Methylene carbon of the ethoxy group around δ 60-70 ppm. - Methyl carbon of the toluene around δ 15-20 ppm. - Methyl carbon of the ethoxy group around δ 10-15 ppm. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. - C-O-C stretching vibrations for the ether linkage around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). - Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. - Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 181.19 m/z. - Fragmentation patterns showing the loss of the ethoxy group, nitro group, and other characteristic fragments. |

Potential Applications and Research Directions

Nitroaromatic compounds are valuable intermediates in the synthesis of a wide range of industrial and pharmaceutical products.[7] this compound could serve as a precursor for the synthesis of:

-

Amino derivatives: Reduction of the nitro group would yield 2-ethoxy-3-aminotoluene, a potential building block for dyes, agrochemicals, and pharmaceuticals.

-

Novel heterocyclic compounds: The functional groups on the aromatic ring provide handles for further chemical transformations to construct complex molecular architectures.

The specific substitution pattern of this compound may impart unique electronic and steric properties, making its derivatives interesting candidates for screening in drug discovery programs.

Safety and Handling

Disclaimer: No specific toxicological data is available for this compound. The following information is extrapolated from data on other nitroaromatic compounds, such as nitrotoluenes, and should be treated with extreme caution.

Nitroaromatic compounds are generally considered hazardous. They can be toxic by inhalation, ingestion, and skin absorption.

General Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data based on established chemical principles and data from analogous compounds. It is our hope that this document will stimulate further research into this and other novel substituted nitroaromatics, unlocking their potential in various scientific and industrial applications.

References

-

Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrotoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

- Google Patents. (n.d.). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Safety Guide to 2-Ethoxy-3-nitrotoluene: An Evidence-Based Approach for Research Professionals

Inferred Hazard Profile and Classification

2-Ethoxy-3-nitrotoluene belongs to the nitroaromatic class of compounds, which are recognized for their potential physiological activity and associated hazards. The presence of the nitro group on the toluene backbone is the primary driver of its toxicological profile, while the ethoxy group may influence its physical properties, such as solubility and metabolic pathways.[1]

Based on extensive data for o-nitrotoluene and m-nitrotoluene, this compound should be handled as a substance with significant health and environmental risks. The anticipated GHS classification, extrapolated from its analogues, is summarized below.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3-4 | H301/H302: Toxic or Harmful if swallowed | [2][3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [2] |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects | [3] |

| Carcinogenicity | Category 1B | H350: May cause cancer | [3] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [2] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |[3] |

Toxicological Assessment: A Class-Based Perspective

Nitroaromatic compounds exert toxicity through several mechanisms. A primary concern is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4] This can lead to symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue.[4][5]

Chronic exposure to nitrotoluenes has been linked to damage to several organ systems.[4] Studies in animal models have shown that o-, m-, and p-nitrotoluene can cause toxicity to the kidneys, spleen, and testes.[6] Furthermore, there is evidence suggesting that nitrotoluenes may cause cancer in animals, and it is prudent to assume no safe level of exposure to a carcinogen.[4][7]

Key Toxicological Endpoints:

-

Primary Route of Exposure: Inhalation, skin absorption, and ingestion are all significant routes of exposure.[4][5]

-

Target Organs: Blood, central nervous system, cardiovascular system, liver, kidneys, and male reproductive system (testes).[4][5][6]

-

Acute Effects: Headache, dizziness, nausea, weakness, cyanosis, and tachycardia.[4][5]

-

Chronic Effects: Anemia, potential liver and kidney damage, testicular damage, and carcinogenicity.[4][6]

Hierarchy of Controls: A Systematic Approach to Safety

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes the most effective measures first.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Standard Operating Procedures for Safe Use

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[2]

-

Skin Protection: A flame-retardant lab coat is required. Use gloves that are resistant to aromatic nitro compounds, such as butyl rubber or Viton™. Inspect gloves for any signs of degradation before each use.[8]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood.[9] If there is a risk of exceeding exposure limits, such as during a large spill, a full-face respirator with appropriate cartridges (e.g., organic vapor) or a self-contained breathing apparatus (SCBA) must be used.[2][10]

Safe Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure emergency equipment (spill kit, fire extinguisher, safety shower, eyewash station) is accessible and operational.[11]

-

Aliquotting and Transfer: Conduct all transfers within the fume hood to contain vapors. Use appropriate tools (spatulas, pipettes) to avoid direct contact. For transfers between containers, ensure adequate ventilation and grounding to prevent static discharge.[12]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[2] Contaminated clothing should be removed immediately and laundered separately before reuse.

Storage Requirements

-

Store in a tightly closed, properly labeled container.[9]

-

Keep in a cool, dry, and well-ventilated area designated for toxic and carcinogenic substances.

-

Store locked up or in an area accessible only to authorized personnel.[14]

-

Incompatible Materials: Segregate from strong bases, strong acids, oxidizing agents, and reducing agents to prevent violent reactions.[4][9]

Emergency Response Protocols

First-Aid Measures

Immediate action is critical in the event of an exposure. Always show the safety data sheet of the analogous compound to medical personnel.

Caption: Decision workflow for first aid in case of exposure.

Spill Response Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate & Isolate: Ensure the area is well-ventilated (fume hood). Remove all sources of ignition.

-

Protect: Don appropriate PPE, including respiratory protection.

-

Contain: For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to dike the spill. Prevent the spill from entering drains or waterways.[12]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Report: Report the incident to the appropriate environmental health and safety personnel.

Sources

- 1. Subtle changes in chemical structure can affect drug toxicity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. nj.gov [nj.gov]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Nitrotoluene [cdc.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. agilent.com [agilent.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

2-Ethoxy-3-nitrotoluene: A Technical Guide to Hazards and Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps Through Chemical Analogy

This guide provides a comprehensive toxicological and hazard assessment of 2-Ethoxy-3-nitrotoluene. It must be stated at the outset that specific toxicological data for this compound in peer-reviewed literature is scarce.[1] Consequently, this document is built upon the foundational principle of chemical analogy, a cornerstone of toxicological risk assessment. The toxicological profile is primarily extrapolated from the extensive data available for its structural analog, 2-nitrotoluene, and the broader class of nitroaromatic compounds. The presence of the ethoxy group at the 2-position and the nitro group at the 3-position on the toluene backbone suggests a toxicological profile that will share significant mechanistic overlap with 2-nitrotoluene. This guide will, therefore, dissect the known hazards of 2-nitrotoluene to construct a scientifically rigorous and precautionary framework for the safe handling and use of this compound.

Section 1: Physicochemical Profile and Toxicological Implications

The molecular structure of a compound is a primary determinant of its toxicological properties, influencing its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of this compound and its Analog, 2-Nitrotoluene

| Property | This compound (Theoretical/Predicted) | 2-Nitrotoluene (Experimental) | Toxicological Relevance |

| Molecular Formula | C₉H₁₁NO₃[1] | C₇H₇NO₂[2] | The nitro group is a key toxico-pharmacophore in this class of compounds. |

| Molecular Weight | 181.19 g/mol [1] | 137.14 g/mol [1][2] | Influences rates of diffusion and absorption. |

| Appearance | Not specified, likely a liquid or low-melting solid | Pale yellow liquid[2] | Visual cue for identification and spill detection. |

| Solubility | Predicted to have moderate solubility in organic solvents and low solubility in water.[1] | Slightly soluble in water (0.07% at 20°C); soluble in benzene, diethyl ether, and ethanol.[2][3] | Low water solubility suggests it may not be readily flushed from skin but can be absorbed dermally. It is considered toxic to aquatic life. |

| Vapor Pressure | Not available | 0.1 mmHg at 20°C[2] | Low vapor pressure suggests a limited inhalation hazard at room temperature, but this can increase with heating. |

| Octanol-Water Partition Coefficient (log Pow) | Not available | 2.30 | A log Pow > 2 suggests a potential for bioaccumulation and dermal absorption. |

The nitroaromatic structure is the primary driver of toxicity for this class of compounds. The addition of an ethoxy group in this compound may influence its lipophilicity and metabolic pathways compared to 2-nitrotoluene, but the fundamental hazards associated with the nitro-substituted benzene ring are expected to be conserved.

Section 2: Comprehensive Toxicological Profile (Inferred)

The following toxicological endpoints are inferred from data on 2-nitrotoluene and related nitroaromatic compounds.

Mechanism of Toxicity: The Specter of Methemoglobinemia and Genotoxicity

The toxicity of nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group. This process, which can occur in the liver and by intestinal microflora, generates reactive intermediates that are central to its hazardous effects.[3][4]

-

Methemoglobin Formation: A hallmark of exposure to nitroaromatic compounds is methemoglobinemia. The reduction of the nitro group leads to the formation of nitroso and hydroxylamine intermediates, which can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This results in methemoglobin, which is incapable of binding and transporting oxygen, leading to cyanosis (blue discoloration of the skin and lips), headache, dizziness, and in severe cases, respiratory distress, collapse, and death.

-

Genotoxicity and Carcinogenicity: The metabolic activation pathway is also responsible for the genotoxic and carcinogenic properties of compounds like 2-nitrotoluene.[4] The N-hydroxylamine metabolite can be further converted to a reactive electrophilic nitrenium ion, which can form covalent adducts with DNA.[3] These DNA adducts can lead to mutations and initiate the process of carcinogenesis.[4][5]

Postulated Metabolic Activation Pathway of this compound

Caption: Postulated metabolic pathway for this compound leading to toxic effects.

Hazard Identification and Classification

Based on the classification of 2-nitrotoluene, this compound should be handled as a substance with the following potential hazards:

Table 2: GHS Hazard Classification (Inferred from 2-Nitrotoluene)

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [6] |

| Germ Cell Mutagenicity | H340: May cause genetic defects. | [6] |

| Carcinogenicity | H350: May cause cancer. | [6] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. | [6] |

| Hazardous to the Aquatic Environment, Chronic | H411: Toxic to aquatic life with long lasting effects. | [6] |

Carcinogenicity

2-Nitrotoluene is classified by the International Agency for Research on Cancer (IARC) as Group 2A, probably carcinogenic to humans .[6] Studies in rodents have shown that oral administration of 2-nitrotoluene can cause cancers at multiple sites, including mesotheliomas, skin neoplasms, and liver neoplasms in rats, and hemangiosarcomas and carcinomas of the large intestine in mice.[4][7] Given the structural similarity and the shared mechanism of metabolic activation, it is prudent to consider this compound as a potential human carcinogen.

Genotoxicity

2-Nitrotoluene has demonstrated genotoxic effects. While it was not mutagenic in bacterial assays (Ames test), it induced sister chromatid exchange in cultured mammalian cells.[3][8] In vivo, it has been shown to bind to DNA and induce unscheduled DNA synthesis in rat liver cells, a hallmark of DNA repair activity.[3][8] Therefore, this compound should be presumed to be genotoxic.

Reproductive and Developmental Toxicity

2-Nitrotoluene is suspected of damaging fertility. Studies in rats have shown that all three isomers of nitrotoluene can impair testicular function.[9] The potential for this compound to act as a reproductive toxicant should be a significant consideration, especially for personnel of child-bearing age.

Target Organ Toxicity

-

Hematopoietic System: As discussed, the primary acute hazard is methemoglobinemia. Chronic exposure may also lead to anemia.[10]

-

Liver: The liver is a primary site of metabolism and is susceptible to toxicity. Liver toxicity, including cytoplasmic vacuolization and hyperplasia, has been observed in rats exposed to 2-nitrotoluene.[8][9]

-

Testes: Testicular damage is a known effect of nitrotoluenes.

Section 3: Occupational Health, Safety, and Handling

Given the significant inferred hazards, stringent safety protocols are mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

-

Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. Nitrile gloves may be suitable for incidental contact but are not recommended for prolonged handling. Always consult the glove manufacturer's compatibility data.

-

Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing (e.g., chemical-resistant apron or coveralls) are necessary to prevent skin contact.

-

Emergency Procedures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical personnel.

Spill Management and Waste Disposal

-

Spill Response: Evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials. Collect the absorbed material into a sealed, labeled container for hazardous waste.

-

Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous waste. This should be done through a licensed waste disposal company. Do not dispose of it down the drain or in regular trash.

Section 4: Experimental Protocols - Assessing Genotoxicity

To address the data gap for this compound, standard toxicological assays are required. A crucial first step is to assess its mutagenic potential using the bacterial reverse mutation assay, commonly known as the Ames test.

Workflow: Ames Test for Mutagenicity

This test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay determines if the test chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Caption: A generalized workflow for the bacterial reverse mutation (Ames) test.

Section 5: Conclusion and Recommendations

For any research or development activities involving this compound, the following is strongly recommended:

-

Assume High Toxicity: Handle the compound with the highest level of precaution, assuming all the hazards associated with 2-nitrotoluene apply.

-

Commission Toxicological Studies: To enable a definitive risk assessment, it is imperative that empirical data be generated for key toxicological endpoints, including acute toxicity, mutagenicity (Ames test), and cytotoxicity.

-

Strict Adherence to Safety Protocols: All personnel must be thoroughly trained on the potential hazards and must strictly adhere to the engineering controls, PPE requirements, and handling procedures outlined in this guide.

The prudent application of the principle of chemical analogy provides a robust framework for ensuring the safety of researchers and professionals. However, this approach should be a placeholder for, not a replacement of, compound-specific empirical data.

References

-

OEHHA. Evidence on the Carcinogenicity of 2,4,6-Trinitrotoluene. Available from: [Link]

-

National Center for Biotechnology Information. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available from: [Link]

-

National Toxicology Program. TOX-23: o-,m-, and p- Nitrotoluenes (CASRNs 88-72-2, 99-08-1, 99-99-0). Available from: [Link]

-

National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available from: [Link]

-

Inchem.org. Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996). Available from: [Link]

-

PubMed. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Available from: [Link]

-

CDN Isotopes. Safety Data Sheet - 2-Nitrotoluene-d7. Available from: [Link]

-

PubMed. Carcinogenic potential of o-nitrotoluene and p-nitrotoluene. Available from: [Link]

-

National Center for Biotechnology Information. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. Available from: [Link]

-

PubMed. Genotoxicity of nitro musks in the micronucleus test with human lymphocytes in vitro and the human hepatoma cell line Hep G2. Available from: [Link]

-

PubMed. Metabolism of nitroaromatic compounds. Available from: [Link]

-

PubMed. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Nitrotoluenes. Available from: [Link]

-

PubMed. Isotope effects of enzymatic dioxygenation of nitrobenzene and 2-nitrotoluene by nitrobenzene dioxygenase. Available from: [Link]

-

CBSE Academic. sample paper (2024 -25). Available from: [Link]

-

Wikipedia. 2-Nitrotoluene. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 3. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal [pubmed.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Carcinogenic potential of o-nitrotoluene and p-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Thermal Stability of 2-Ethoxy-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 2-Ethoxy-3-nitrotoluene (CAS No. 1208074-91-2). In the absence of direct experimental data for this specific compound, this document synthesizes information from analogous nitroaromatic compounds, particularly o-nitrotoluene derivatives, to provide a comprehensive assessment of its potential thermal hazards. This guide will cover the predicted decomposition pathways, essential analytical techniques for thermal stability assessment, and critical process safety considerations. The methodologies and theoretical discussions are grounded in established principles of physical organic chemistry and reaction calorimetry to ensure scientific integrity and provide actionable insights for professionals handling this or structurally similar molecules.

Introduction: The Significance of Thermal Stability for Substituted Nitroaromatics

Nitroaromatic compounds are a cornerstone of the chemical industry, serving as vital intermediates in the synthesis of pharmaceuticals, dyes, and energetic materials.[1] The presence of the nitro group (-NO2), a potent electron-withdrawing moiety, imparts unique reactivity but also introduces inherent thermal instability. The thermal decomposition of nitroaromatics can be highly energetic and, if not properly understood and controlled, can lead to runaway reactions with catastrophic consequences.[2]

This compound is a substituted nitrotoluene whose structural features—a nitro group ortho to a methyl group and adjacent to an ethoxy group—suggest a complex thermal decomposition profile. The interaction between these neighboring functional groups can significantly influence the molecule's stability and the mechanism of its decomposition. This guide aims to provide a thorough understanding of these potential hazards, enabling researchers and process chemists to handle this compound with the necessary safety precautions and to design robust and safe manufacturing processes.

Predicted Thermal Decomposition Profile of this compound

The Influence of the Ortho-Relationship

The presence of a substituent ortho to a nitro group is known to dramatically alter the decomposition mechanism compared to its meta and para isomers.[3] For o-nitrotoluene, the primary decomposition pathway at lower temperatures does not involve the simple homolytic cleavage of the C-NO2 bond. Instead, it undergoes an intramolecular hydrogen abstraction from the methyl group by the nitro group, leading to the formation of an aci-nitro intermediate (a nitronic acid tautomer). This intermediate can then rearrange to form anthranil (2,1-benzisoxazole) and water.[3] This intramolecular rearrangement generally has a lower activation energy than C-NO2 bond scission, making ortho-isomers less thermally stable.

Given the structure of this compound, a similar intramolecular rearrangement is highly probable. The presence of the ethoxy group at the 2-position may further influence this process through steric and electronic effects.

Postulated Decomposition Pathway

The proposed initial step in the thermal decomposition of this compound is an intramolecular hydrogen abstraction from the methyl group by the ortho-nitro group. This is followed by a cyclization and subsequent elimination of water to form an ethoxy-substituted anthranil derivative. At higher temperatures, C-NO2 bond homolysis may become a competing pathway.

Caption: Postulated decomposition pathway for this compound.

Essential Analytical Techniques for Thermal Stability Assessment

A comprehensive thermal hazard assessment of any new or sparsely studied chemical like this compound requires a multi-technique approach. The following are standard and indispensable methods in the field.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental screening tool that measures the heat flow into or out of a sample as a function of temperature or time. It provides crucial information on melting points, phase transitions, and, most importantly, the onset temperature and enthalpy of decomposition.

Experimental Protocol: DSC Analysis of a Nitroaromatic Compound

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is critical to contain any evolved gases and prevent the pan from rupturing during the exothermic event.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected decomposition onset (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 2-10 °C/min, to a final temperature that is sufficiently high to ensure the complete decomposition of the sample (e.g., 400 °C). A slower heating rate can provide better resolution of the onset temperature.

-

Maintain a constant flow of an inert gas, such as nitrogen, throughout the experiment to provide a stable thermal environment.

-

-

Data Analysis: Determine the onset temperature of the decomposition exotherm (Tonset) and the integrated area of the peak to calculate the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss associated with different decomposition steps. When coupled with a mass spectrometer (TGA-MS), it can identify the gaseous products of decomposition.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that is considered the gold standard for assessing thermal runaway potential.[2] It subjects a larger sample (typically 1-10 g) to a heat-wait-search protocol under adiabatic conditions. Once an exotherm is detected, the instrument maintains an adiabatic environment, allowing the sample's temperature to rise due to its own heat generation. This provides critical data for process safety, including the temperature and pressure rise rates as a function of temperature.

Experimental Protocol: ARC Analysis of a Nitroaromatic Compound

-

Sample Preparation: A precisely weighed sample is loaded into a robust, spherical sample bomb (e.g., made of titanium or Hastelloy C) equipped with a pressure transducer.

-

Instrument Setup: The sample bomb is placed within the ARC's calorimeter jacket.

-

Heat-Wait-Search (HWS) Mode:

-

The system heats the sample in small temperature steps (e.g., 5 °C).

-

After each step, it enters a "wait" period to allow for thermal equilibrium.

-

During the "search" period, the instrument monitors the sample's self-heat rate.

-

If the self-heat rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Mode: The jacket heaters track the sample temperature precisely, preventing any heat loss to the surroundings. The temperature and pressure of the sample are recorded as the reaction accelerates.

-

Data Analysis: The ARC data is used to determine key safety parameters such as the onset temperature of thermal runaway, the time to maximum rate (TMR), and the adiabatic temperature rise.

Caption: Experimental workflow for Accelerating Rate Calorimetry (ARC).

Quantitative Data and Hazard Assessment

While specific quantitative data for this compound is unavailable, we can present a comparative table based on data for analogous compounds to frame the potential hazard.

| Compound | Onset Temperature (DSC, °C) | Heat of Decomposition (kJ/kg) | Decomposition Characteristics |

| 2-Nitrotoluene | ~270-300 | ~2500 - 3000 | Autocatalytic decomposition, formation of anthranil.[1] |

| 3-Nitrotoluene | >300 | ~2500 - 3000 | More stable than the ortho isomer. |

| 4-Nitrotoluene | >300 | ~2500 - 3000 | More stable than the ortho isomer. |

| 2,4,6-Trinitrotoluene (TNT) | ~240 (explodes) | ~4200 | Highly energetic, complex decomposition. |

| This compound (Predicted) | < 270 | ~2000 - 3000 | Likely autocatalytic, influenced by ethoxy group. |

Note: The predicted values for this compound are estimations based on structural analogy and should be confirmed by experimental testing. The presence of the electron-donating ethoxy group might slightly destabilize the molecule compared to o-nitrotoluene, potentially lowering the onset temperature.

Process Safety Considerations and Best Practices

Based on the inferred thermal instability of this compound, the following process safety measures are strongly recommended:

-

Temperature Control: Strict temperature control during synthesis, purification, and storage is paramount. The maximum operating temperature should be significantly lower than the experimentally determined onset of decomposition.

-

Material Compatibility: Avoid contact with strong bases, which can deprotonate the methyl group and potentially initiate decomposition. Also, be cautious with strong oxidizing and reducing agents.

-

Scale-up Precautions: A thorough thermal hazard assessment, including ARC testing, is essential before any scale-up of reactions involving this compound.

-

Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential decomposition products.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a comprehensive analysis of its structure and comparison with analogous compounds, particularly o-nitrotoluene, strongly suggests a significant thermal hazard potential. The ortho-relationship between the nitro and methyl groups likely facilitates an intramolecular decomposition pathway with a relatively low activation energy, and the presence of the ethoxy group may further influence its stability.

It is imperative that any work with this compound be preceded by rigorous experimental thermal analysis using techniques such as DSC and ARC to accurately determine its decomposition onset temperature, heat of decomposition, and potential for thermal runaway. The information and protocols presented in this guide provide a robust framework for conducting such an assessment and for implementing appropriate safety measures to mitigate the inherent risks associated with this and other substituted nitroaromatic compounds.

References

-

IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]

-

Loba Chemie. 2-NITROTOLUENE FOR SYNTHESIS. [Link]

-

National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

-

PubChem. 2-Nitrotoluene. [Link]

-

Russian Chemical Bulletin. Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. [Link]

Sources

Methodological & Application

Application Note: Validated Analytical Methods for the Quantification of 2-Ethoxy-3-nitrotoluene

Abstract

This comprehensive guide details validated analytical methodologies for the quantitative determination of 2-Ethoxy-3-nitrotoluene, a key chemical intermediate. As a Senior Application Scientist, this note is designed for researchers, quality control analysts, and drug development professionals who require accurate and reliable quantification of this compound. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and outlines a self-validating framework compliant with industry standards to ensure data integrity.

Introduction: The Analytical Imperative

This compound (MW: 181.19 g/mol , Formula: C₉H₁₁NO₃) is an aromatic compound whose accurate quantification is critical in various stages of chemical synthesis and pharmaceutical development.[1][2] Whether it is monitored as a starting material, an intermediate, or a potential process-related impurity, having a robust analytical method is paramount for ensuring process control, product quality, and regulatory compliance.[3] The presence of a nitro functional group and an aromatic ring makes this molecule highly suitable for analysis by common chromatographic techniques that leverage these chemical properties for selective detection.[4]

This guide provides two field-proven protocols, explaining not just the "how" but the "why" behind the selection of specific columns, mobile phases, and instrument parameters. The core philosophy is that a well-understood method is a reliable method.

Foundational Strategy: Chromatographic Separation

Chromatography is the cornerstone for analyzing multi-component samples, offering the high resolving power needed to separate the analyte of interest from matrix components, starting materials, or by-products.[4]

-

High-Performance Liquid Chromatography (HPLC) is ideal for compounds with moderate polarity and sufficient solubility in common mobile phases. Its non-destructive nature and robust performance make it a workhorse in quality control laboratories.

-

Gas Chromatography (GC) is exceptionally well-suited for analytes that are volatile and thermally stable.[4] When coupled with a Mass Spectrometer (MS), it provides an unparalleled level of specificity, making it the gold standard for impurity identification and trace-level quantification.[5]

The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the available instrumentation.[6]

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of the Method

This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.[7] this compound, being a moderately non-polar molecule, will be retained on the C18 column and eluted with a mixture of water and an organic solvent like acetonitrile or methanol. The nitroaromatic structure contains a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer, typically in the range of 220-254 nm.[7]

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters (PTFE or nylon)

3.2.2. Instrumentation

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Data acquisition and processing software.

3.2.3. Preparation of Solutions

-

Mobile Phase: Prepare a 50:50 (v/v) mixture of Methanol and Water. Degas the solution for 15 minutes in an ultrasonic bath before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

-

Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase.

3.2.4. HPLC Operating Conditions

| Parameter | Value | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for reverse-phase separation of aromatic compounds.[7] |

| Mobile Phase | 50:50 (v/v) Methanol:Water | Provides adequate retention and elution for nitrotoluene derivatives.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Detection Wavelength | 254 nm | Nitroaromatic compounds exhibit strong absorbance near this wavelength. |

| Run Time | 15 minutes | Sufficient to allow for elution of the analyte and any late-eluting impurities. |

3.2.5. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

-

Vortex or sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Workflow Diagram

Caption: Workflow for HPLC-UV quantification of this compound.

Method Validation Framework

To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[8] This establishes documented evidence of the method's performance.[3]

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Analyze a blank (diluent), a placebo (matrix without analyte), the standard, and a spiked sample. | No interfering peaks at the retention time of this compound.[9] |

| Linearity | Analyze calibration standards at a minimum of five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |